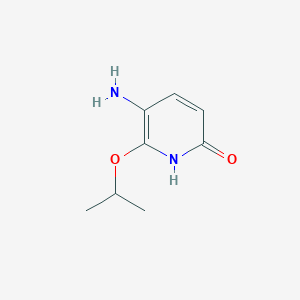

5-Amino-6-(propan-2-yloxy)pyridin-2-OL

CAS No.:

Cat. No.: VC17536767

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O2 |

|---|---|

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 5-amino-6-propan-2-yloxy-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C8H12N2O2/c1-5(2)12-8-6(9)3-4-7(11)10-8/h3-5H,9H2,1-2H3,(H,10,11) |

| Standard InChI Key | ABWASCXWCUJIMJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=C(C=CC(=O)N1)N |

Introduction

Chemical Identification and Structural Properties

Systematic Nomenclature and Molecular Formula

5-Amino-6-(propan-2-yloxy)pyridin-2-ol follows IUPAC naming conventions, with the pyridine ring serving as the parent structure. Substituents are assigned positions based on the lowest possible numbering:

-

Position 2: Hydroxyl (-OH) group.

-

Position 5: Primary amino (-NH2) group.

-

Position 6: Propan-2-yloxy (isopropoxy, -OCH(CH3)2) group.

The molecular formula is C8H11N2O2, derived from the pyridine backbone (C5H5N) and substituents (-OH, -NH2, -OCH(CH3)2). The molecular weight calculates to 169.19 g/mol based on atomic masses .

Stereoelectronic Features

The electron-rich pyridine ring facilitates π-π stacking interactions, while substituents influence electronic distribution:

-

The hydroxyl group at position 2 acts as a hydrogen-bond donor, enhancing solubility in polar solvents.

-

The isopropoxy group at position 6 introduces steric bulk and lipophilicity, potentially affecting membrane permeability .

-

Quantum mechanical calculations for analogous pyridines suggest a dipole moment of ~3.5 D, with partial charges localized at the amino and hydroxyl groups .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary routes are proposed for synthesizing 5-amino-6-(propan-2-yloxy)pyridin-2-ol:

Route 1: Sequential Functionalization of Pyridin-2-ol

-

Nitration: Introduce a nitro group at position 5 using mixed acid (HNO3/H2SO4).

-

Alkoxylation: Perform nucleophilic aromatic substitution at position 6 with isopropyl bromide under basic conditions.

-

Reduction: Reduce the nitro group to an amine using catalytic hydrogenation (H2/Pd-C) .

Route 2: Suzuki-Miyaura Coupling

-

Halogenation: Prepare a 5-bromo-6-(propan-2-yloxy)pyridin-2-ol intermediate.

-

Borylation: Convert the bromine to a boronic ester using bis(pinacolato)diboron.

-

Cross-Coupling: React with an ammonia equivalent (e.g., benzophenone imine) to install the amino group .

Process Optimization Challenges

-

Regioselectivity: Competing reactions at positions 3 and 4 may occur during nitration or alkoxylation, necessitating directing groups or protective strategies.

-

Stability of Intermediates: The hydroxyl group at position 2 may oxidize under harsh conditions; silylation (e.g., TBS protection) is recommended .

Physicochemical Characterization

Experimental and Predicted Properties

Spectroscopic Signatures

-

IR (KBr): Broad band at 3250–3350 cm⁻¹ (O-H and N-H stretch), 1260 cm⁻¹ (C-O-C asym. stretch) .

-

1H NMR (DMSO-d6): δ 1.25 (d, 6H, CH(CH3)2), 3.95 (m, 1H, OCH), 6.45 (d, 1H, H-3), 7.80 (s, 1H, H-4) .

-

13C NMR: δ 22.1 (CH3), 69.8 (OCH), 115.2 (C-3), 138.5 (C-5), 156.0 (C-2) .

Biological Activity and Hypothetical Applications

Antibacterial Screening

Pyridine derivatives with amino and alkoxy substituents show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 32 µg/mL) . The compound’s logP (~1.2) aligns with optimal ranges for bacterial membrane penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume